molecular formula C16H13NO2 B13699024 methyl 3-phenyl-1H-indole-5-carboxylate

methyl 3-phenyl-1H-indole-5-carboxylate

Cat. No.: B13699024
M. Wt: 251.28 g/mol
InChI Key: SJVJUCYMUSRUET-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-1H-indole-5-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in a variety of natural products and pharmaceuticals. This particular compound features a phenyl group at the 3-position and a carboxylate ester group at the 5-position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-phenyl-1H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core . Another method involves the esterification of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and pH precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in various alkylated or acylated indole derivatives.

Scientific Research Applications

Methyl 3-phenyl-1H-indole-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-phenyl-1H-indole-5-carboxylate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, indole derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-phenyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the phenyl and ester groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-phenyl-1H-indole-5-carboxylate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)12-7-8-15-13(9-12)14(10-17-15)11-5-3-2-4-6-11/h2-10,17H,1H3

InChI Key

SJVJUCYMUSRUET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C3=CC=CC=C3

Origin of Product

United States

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